N-Acetylphenylalanyl-3-thiaphenylalanine N-Acetylphenylalanyl-3-thiaphenylalanine
Brand Name: Vulcanchem
CAS No.: 108906-59-8
VCID: VC0013065
InChI: InChI=1S/C19H20N2O4S/c1-13(22)20-16(12-14-8-4-2-5-9-14)17(23)21-18(19(24)25)26-15-10-6-3-7-11-15/h2-11,16,18H,12H2,1H3,(H,20,22)(H,21,23)(H,24,25)/t16-,18-/m0/s1
SMILES: CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(=O)O)SC2=CC=CC=C2
Molecular Formula: C19H20N2O4S
Molecular Weight: 372.4 g/mol

N-Acetylphenylalanyl-3-thiaphenylalanine

CAS No.: 108906-59-8

VCID: VC0013065

Molecular Formula: C19H20N2O4S

Molecular Weight: 372.4 g/mol

* For research use only. Not for human or veterinary use.

N-Acetylphenylalanyl-3-thiaphenylalanine - 108906-59-8

Description

N-Acetylphenylalanyl-3-thiaphenylalanine is not a widely recognized or documented chemical compound in the provided search results. However, considering its nomenclature, it can be inferred to be a modified dipeptide composed of N-acetylphenylalanine and 3-thiaphenylalanine. Phenylalanine itself is an essential α-amino acid with the formula C9H11NO2 . It plays a vital role in the biosynthesis of other amino acids and is essential in the structure and function of many proteins and enzymes . The body can convert phenylalanine into tyrosine, which it then uses to synthesize neurotransmitters like dopamine and norepinephrine .

The modification, "N-acetyl," indicates an acetyl group (CH3CO) attached to the nitrogen atom of the phenylalanine amino group. Acetylation is a common modification in biochemistry, often affecting the properties and functions of amino acids and proteins. 3-thiaphenylalanine, the second component, is a phenylalanine analog where a carbon atom in the phenyl ring is replaced by a sulfur atom. Such modifications can alter the chemical and biological properties of the amino acid, potentially influencing its interaction with enzymes and receptors. Phenylalanine is also the starting compound used in the synthesis of flavonoids .

Given the limited information on N-Acetylphenylalanyl-3-thiaphenylalanine, a similar compound to consider is phenylalanyl-proline. Phenylalanyl-proline is a dipeptide with potential antioxidant activity . Like N-Acetylphenylalanyl-3-thiaphenylalanine, it combines phenylalanine with another modified amino acid, exploring the diverse chemical space that can be accessed through peptide chemistry.

CAS No. 108906-59-8
Product Name N-Acetylphenylalanyl-3-thiaphenylalanine
Molecular Formula C19H20N2O4S
Molecular Weight 372.4 g/mol
IUPAC Name (2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-2-phenylsulfanylacetic acid
Standard InChI InChI=1S/C19H20N2O4S/c1-13(22)20-16(12-14-8-4-2-5-9-14)17(23)21-18(19(24)25)26-15-10-6-3-7-11-15/h2-11,16,18H,12H2,1H3,(H,20,22)(H,21,23)(H,24,25)/t16-,18-/m0/s1
Standard InChIKey ZIRMREOJJGMRIJ-WMZOPIPTSA-N
SMILES CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(=O)O)SC2=CC=CC=C2
Canonical SMILES CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(=O)O)SC2=CC=CC=C2
Synonyms N-Ac-PSP
N-acetylphenylalanyl-3-thiaphenylalanine
PubChem Compound 5492363
Last Modified Jul 17 2023

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